molecular formula C24H16BrCl2F2N3O4S B596780 N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 1262985-24-9

N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

Cat. No. B596780
CAS RN: 1262985-24-9
M. Wt: 631.27
InChI Key: UNMVKSILGFGKIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of several functional groups, including a pyrrolo[2,3-b]pyridine group, a sulfonamide group, and multiple halogen atoms . The presence of these functional groups and halogen atoms likely contributes to the compound’s reactivity and physical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (631.27) and its molecular formula (C24H16BrCl2F2N3O4S). Other properties such as melting point, boiling point, solubility, and stability are not specified in the available literature .

Scientific Research Applications

  • Cross-Coupling Chemistry : Han (2010) discusses the synthesis of N-pyridinyl-substituted sulfonamides through the coupling of bromopyridines with various sulfonamides, catalyzed by CuI and di(pyridin-2-yl)propane-1,3-dione (Xiaojun Han, 2010).

  • Herbicidal Activity : Moran (2003) reports the preparation of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, exhibiting excellent herbicidal activity at low application rates (M. Moran, 2003).

  • Catalysis in Organic Synthesis : Khazaei et al. (2014) describe a novel N-bromo sulfonamide reagent used as a catalyst for synthesizing bis(pyrazol-5-ols), highlighting its efficiency and use of non-toxic materials (A. Khazaei, F. Abbasi, A. R. Moosavi‐Zare, 2014).

  • Preparation of Pyrrolopyridines with Sulfonamide Groups : Ikaunieks et al. (2015) developed protocols for preparing pyrrolopyridines containing sulfonamide groups, useful in various chemical syntheses (M. Ikaunieks, F. Björkling, E. Loža, 2015).

  • Pharmacological Applications : Mittapalli et al. (2012) explored the impact of P-glycoprotein and breast cancer resistance protein on the brain distribution of vemurafenib, a BRAF inhibitor, to understand its pharmacokinetics in treating metastatic melanoma (R. K. Mittapalli, S. Vaidhyanathan, Ramola Sane, W. Elmquist, 2012).

  • Palladium-Catalyzed Dearomatizing Carbonylation : Xu and Alper (2015) describe the synthesis of N-fused heterocycles, like pyridoquinazolinones, using palladium-catalyzed carbonylation, indicating its potential in diverse chemical syntheses (Tongyu Xu, H. Alper, 2015).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

N-[3-[5-bromo-1-(2,6-dichlorobenzoyl)pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrCl2F2N3O4S/c1-2-8-37(35,36)31-18-7-6-17(28)20(21(18)29)22(33)14-11-32(23-13(14)9-12(25)10-30-23)24(34)19-15(26)4-3-5-16(19)27/h3-7,9-11,31H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMVKSILGFGKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CN(C3=C2C=C(C=N3)Br)C(=O)C4=C(C=CC=C4Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrCl2F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679576
Record name N-{3-[5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

CAS RN

1262985-24-9
Record name N-[3-[[5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262985-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-[5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a reaction flask under nitrogen, propane-1-sulfonic acid [3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluoro-phenyl]-amide (9, 8.40 g, 18.3 mmol) is combined with 100 mL of toluene, 4-dimethylaminopyridine (447 mg, 3.7 mmol), diisopropylethylamine (4.74 g, 36.7 mmol) and 2,6-dichloro-benzoyl chloride (10, 4.34 g, 20.7 mmol). The reaction is stirred at room temperature overnight, then diluted with 300 mL of dichloromethane and washed with 200 mL of saturated aqueous sodium bicarbonate, then 200 mL of brine. The organic layer is dried over magnesium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate:hexane. Appropriate fractions are combined to provide crude material that is further purified with additional chromatography, eluting with 1:1 hexane:dichloromethane up to 100% dichloromethane. Appropriate fractions are combined and concentrated under vacuum to provide the desired compound (11, 4.15 g, 36%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
447 mg
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
36%

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